molecular formula C11H9BrN2O2 B8182231 Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate

Cat. No.: B8182231
M. Wt: 281.10 g/mol
InChI Key: ULSIPBXASHTKBH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 3rd position, and a naphthyridine core structure. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-bromo-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-8-9(12)5-13-6-10(8)14-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIPBXASHTKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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